molecular formula C16H19NO4S B249413 Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate

Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate

Cat. No. B249413
M. Wt: 321.4 g/mol
InChI Key: SHOOFUBFFHUCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate, also known as EDBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDBT is a heterocyclic compound that contains a benzothiophene ring and a piperidine ring. This compound has shown promising results in scientific research and has been studied extensively for its properties and potential applications.

Mechanism of Action

The mechanism of action of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and oxidative stress pathways. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a type of inflammatory mediator. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has also been shown to inhibit the activity of reactive oxygen species (ROS), which are involved in the oxidative stress pathway.
Biochemical and Physiological Effects:
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects in scientific research. In vitro studies have shown that Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has potent anti-inflammatory and antioxidant properties. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the levels of ROS in cells. In vivo studies have also shown that Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has anti-inflammatory and antioxidant effects in animal models of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate in lab experiments is its potency and specificity. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of using Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate in lab experiments is its potential toxicity. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate in scientific research. One of the most promising directions is the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has shown potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs. Another future direction is the study of the mechanism of action of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate. Further studies are needed to fully understand the mechanism of action of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate and its potential applications in various fields. Overall, Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is a complex process that requires several steps. The most common method for synthesizing Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate involves the reaction between 3-chloropiperidine and 2-bromo-1,1-dioxido-1-benzothiophene in the presence of a base. This reaction results in the formation of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate as a white crystalline powder.

Scientific Research Applications

Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is in the development of new drugs for the treatment of various diseases. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

Product Name

Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 1-(1,1-dioxo-1-benzothiophen-3-yl)piperidine-4-carboxylate

InChI

InChI=1S/C16H19NO4S/c1-2-21-16(18)12-7-9-17(10-8-12)14-11-22(19,20)15-6-4-3-5-13(14)15/h3-6,11-12H,2,7-10H2,1H3

InChI Key

SHOOFUBFFHUCPK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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